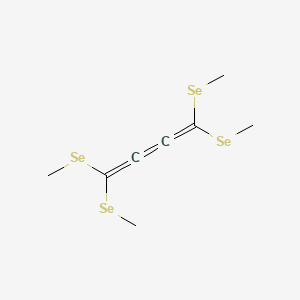
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is a unique organic compound characterized by its butatriene backbone and four methylseleno groups attached at the 1,1 and 4,4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- typically involves the reaction of butatriene with methylselenol in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the methylseleno groups.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with substituted functional groups in place of the methylseleno groups.
Applications De Recherche Scientifique
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- involves its interaction with molecular targets through the selenium atoms. Selenium is known to participate in redox reactions, and the compound can act as a source of selenium in biological systems. The pathways involved include the formation of selenoproteins and the modulation of oxidative stress through the antioxidant properties of selenium.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Butatriene: The parent compound without the methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: A similar compound with fluorine atoms instead of methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetramethyl-: A compound with methyl groups instead of methylseleno groups.
Uniqueness
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in redox reactions and its biological significance make this compound particularly interesting for research in various fields.
Propriétés
Numéro CAS |
526208-97-9 |
|---|---|
Formule moléculaire |
C8H12Se4 |
Poids moléculaire |
424.1 g/mol |
InChI |
InChI=1S/C8H12Se4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |
Clé InChI |
AVOFJKIRPHOGRM-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C(=C=C=C([Se]C)[Se]C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


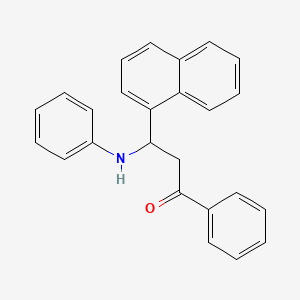
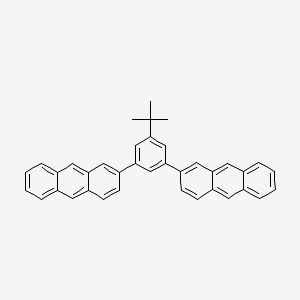
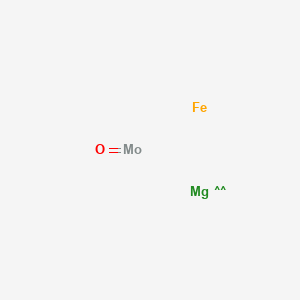

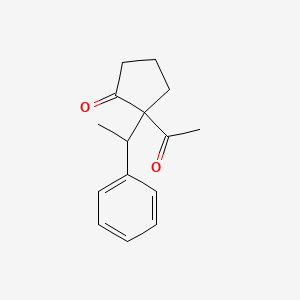
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
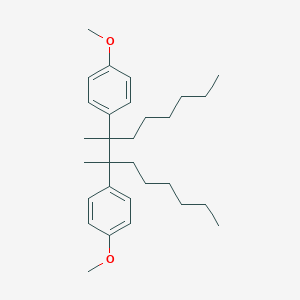

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
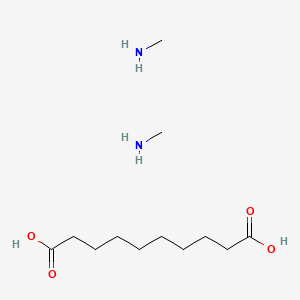

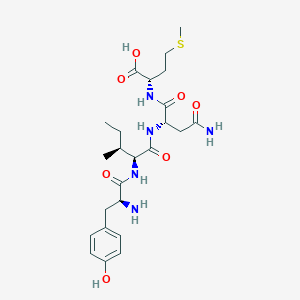
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
